molecular formula C23H18ClFN2O3S B2840184 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide CAS No. 895998-48-8

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2840184
CAS No.: 895998-48-8
M. Wt: 456.92
InChI Key: GOYUUBLMCZWMPJ-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18ClFN2O3S and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

A study highlighted the synthesis of sulfonamide derivatives, including structures related to the chemical , demonstrating significant in vitro anticancer activity against breast and colon cancer cell lines. Compound 17, within this group, showed potent efficacy against breast cancer, underscoring the potential of these derivatives in developing new anticancer agents (Ghorab et al., 2015).

Immunomodulatory Effects

Another study reported on a compound with a similar structure, noting its capability to modify lymphoid cell reactivity affected by tumor growth. The compound was found to enhance lymphocyte response to tumor cells and increase macrophage inhibitory effects on tumor growth in vitro, suggesting its utility in augmenting the immune response to tumors (Wang et al., 2004).

Synthetic Applications and Methodologies

Research into the synthesis of fluoroalkyl carboxylates and benzenes from corresponding sulfonates, employing alkali metal fluorides, has implications for the chemical's use in enhancing synthetic methodologies for producing fluorinated organic compounds, which are crucial in medicinal chemistry (Fritz-Langhals, 1994).

Broad Spectrum Anti-epileptic Drug Development

Further optimization of compounds structurally related to the specified chemical has led to the identification of new scaffolds for the development of broad-spectrum anti-epileptic drug (AED) candidates. This research indicates the potential for these derivatives to serve as bases for creating more effective treatments for epilepsy (Tanaka et al., 2019).

Antibacterial and Anti-urease Activities

A study synthesized novel 5-aryl thiophenes containing sulphonylacetamide groups, demonstrating these compounds' significant antibacterial and anti-urease activities. This suggests the potential application of these derivatives in addressing bacterial infections and conditions caused by excessive urease activity (Noreen et al., 2015).

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-17-5-3-4-16(12-17)15-31(29,30)22-13-27(21-7-2-1-6-20(21)22)14-23(28)26-19-10-8-18(25)9-11-19/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUUBLMCZWMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.